molecular formula C61H88N16O14 B7887651 Leuprorelin acetate

Leuprorelin acetate

Cat. No. B7887651
M. Wt: 1269.4 g/mol
InChI Key: RGLRXNKKBLIBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leuprorelin acetate is a useful research compound. Its molecular formula is C61H88N16O14 and its molecular weight is 1269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Treatment of Prostatic Cancer, Endometriosis, and Other Disorders : Leuprorelin acetate is effective in treating a range of sex hormone-related disorders, including advanced prostatic cancer, endometriosis, and precocious puberty. It acts on the anterior pituitary gland, inducing a transient rise in gonadotrophin release, followed by pituitary desensitization and/or down-regulation, leading to suppressed circulating levels of gonadotrophins and sex hormones (Plosker & Brogden, 1994).

  • Nonalcoholic Fatty Liver Disease Induced by this compound : A case report discussed a patient treated with this compound for prostate carcinoma who developed nonalcoholic fatty liver disease (NAFLD), highlighting a potential impact of the therapy on liver function and metabolism (Gabbi et al., 2008).

  • Drug-Induced Granulomatous Reactions : this compound can induce granulomatous reactions at injection sites, as reported in patients with prostate cancer treated with this drug (Sakamoto et al., 2006).

  • Clinical Application and Drug Delivery System : The drug has been extensively studied for its clinical applications and drug delivery systems due to its poor biomembrane permeation ability. It is used to cure or relieve symptoms of prostate cancer and endometriosis (Tu Jia-sheng, 2009).

  • Pharmacology in Prostatic Disorders : this compound effectively delays the progression of previously untreated advanced prostatic cancer and causes regression of benign hyperplastic prostate tissue (Chrisp & Sorkin, 1991).

  • New Formulation Impact on Testosterone Levels : A new formulation of this compound (Eligard) provides better, more sustained testosterone suppression compared with a microsphere leuprolide acetate formulation in patients with advanced prostate cancer (Berges & Bello, 2006).

  • Granulomas from Depot Formulations : Depot formulations of this compound can cause granulomatous reactions, which might be misdiagnosed as malignant tumors (Yasukawa et al., 2005).

  • Clinical Pharmacokinetics of Depot Leuprorelin : Sustained-release parenteral depot formulations of leuprorelin have been developed to avoid daily injections. These formulations release the drug at a functionally constant rate over different periods, ensuring suppression of gonadal steroid synthesis (Periti et al., 2002).

  • This compound in European Prostate Cancer Treatment : The review discusses advances in administration and incorporation of this compound into novel treatment regimens for prostate cancer (Persad, 2002).

properties

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLRXNKKBLIBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N16O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74381-53-6
Record name 1-9-LUTEINIZING HORMONE-RELEASING FACTOR (SWINE), 6-D-LEUCINE-9-(N-ETHYL-L-PROLINAMIDE)-, ACETATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuprorelin acetate
Reactant of Route 2
Leuprorelin acetate
Reactant of Route 3
Leuprorelin acetate
Reactant of Route 4
Leuprorelin acetate
Reactant of Route 5
Leuprorelin acetate
Reactant of Route 6
Leuprorelin acetate

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